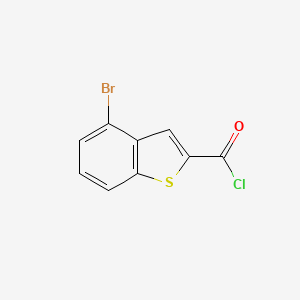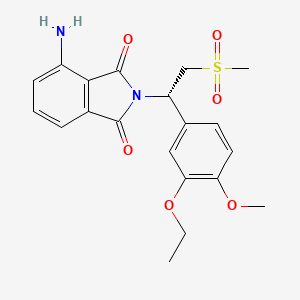
N-Deacetyl apremilast
Übersicht
Beschreibung
N-Deacetyl apremilast , also known as CC-10055 , is a derivative of apremilast . Apremilast is an oral medication used for the treatment of certain types of psoriasis and psoriatic arthritis . It acts as a selective inhibitor of the enzyme phosphodiesterase 4 (PDE4) , modulating various pro- and anti-inflammatory mediators . This compound is a metabolite of apremilast and plays a role in its pharmacokinetics and disposition .
Molecular Structure Analysis
The molecular formula of this compound is C20H22N2O6S , with a molar mass of approximately 418.46 g/mol . Here’s its chemical structure:
Chemical Reactions Analysis
This compound undergoes various metabolic reactions, including hydrolysis, oxidation, and glucuronidation. The predominant metabolite is O-desmethyl apremilast glucuronide . These reactions impact its pharmacokinetics and contribute to its overall disposition in the body .
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Apremilast in Dermatological Applications
Anti-Inflammatory Activity in Psoriasis : Apremilast has demonstrated significant anti-inflammatory effects in vitro and in a preclinical model of psoriasis, showing promise for psoriasis treatment (Schafer et al., 2010).
Treatment of Psoriatic Arthritis : In clinical trials, Apremilast has shown effectiveness in treating psoriatic arthritis, improving signs, symptoms, and physical function (Kavanaugh et al., 2014).
Potential Uses in Dermatology Beyond Psoriasis : There is evidence of Apremilast being effective in other dermatological conditions, including Behçet’s disease and atopic dermatitis, suggesting a broader application in dermatology (Maloney et al., 2020).
Apremilast in Pharmacology and Drug Development
Pharmacokinetics and Metabolism : Studies have explored the pharmacokinetics, metabolism, and disposition of Apremilast, providing insights into its metabolic pathways and clearance processes (Hoffmann et al., 2011).
Discovery and Development : The discovery and development of Apremilast as a potent and orally active PDE4 and TNF-alpha inhibitor highlight its significance in treating inflammatory conditions (Man et al., 2009).
Apremilast in Other Therapeutic Areas
Improvement in Vascular and Myocardial Function : Apremilast has been shown to improve endothelial glycocalyx integrity, vascular, and left ventricular myocardial function in psoriasis, suggesting cardiovascular benefits (Ikonomidis et al., 2022).
Efficacy in Ankylosing Spondylitis : Research indicates that Apremilast may be effective and well-tolerated in treating ankylosing spondylitis, providing evidence for its application in this condition (Pathan et al., 2012).
Potential Role in Treating Atherosclerosis : A study suggests Apremilast's potential in treating atherosclerosis by reducing inflammatory responses associated with the condition (Wang et al., 2020).
Wirkmechanismus
Target of Action
N-Deacetyl Apremilast primarily targets the enzyme phosphodiesterase 4 (PDE4) which is centrally involved in the cytokine production of inflammatory cells, angiogenesis, and the functional properties of other cell types .
Mode of Action
this compound, similar to Apremilast, is an inhibitor of PDE4 . PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a second messenger in cells . By inhibiting PDE4, this compound increases intracellular cAMP levels . This increase in cAMP levels leads to a modulation of the production of multiple pro-inflammatory and anti-inflammatory mediators .
Biochemical Pathways
The increase in cAMP levels by this compound affects multiple biochemical pathways. It regulates immune responses associated with psoriasis and psoriatic arthritis . It also blocks the synthesis of several pro-inflammatory cytokines and chemokines, such as tumor necrosis factor alpha, interleukin 23, CXCL9, and CXCL10 in multiple cell types .
Pharmacokinetics
It is extensively metabolized via multiple pathways, with unchanged drug representing a small percentage of the circulating radioactivity and excreted radioactivity . The predominant metabolite is O-desmethyl apremilast glucuronide .
Result of Action
The increase in cAMP levels by this compound leads to a decrease in the production of pro-inflammatory mediators and an increase in the production of anti-inflammatory mediators . This results in anti-inflammatory effects in vitro and has shown efficacy in a pre-clinical mouse model for psoriasis . It also has profound anti-inflammatory properties in animal models of inflammatory disease, as well as human chronic inflammatory diseases such as psoriasis and psoriatic arthritis .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, co-administration of this compound with ketoconazole resulted in a significant increase in this compound AUC, indicating that CYP3A4/5 metabolism plays an important role in this compound clearance . This suggests that the efficacy and stability of this compound can be influenced by factors such as drug interactions and the metabolic state of the individual.
Biochemische Analyse
Biochemical Properties
N-Deacetyl apremilast plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. One of the primary interactions is with phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways . This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interleukin-17 (IL-17) .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In immune cells, such as monocytes and T-cells, it inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation . In keratinocytes, this compound modulates cell signaling pathways, leading to decreased cell proliferation and reduced production of inflammatory mediators . Additionally, it influences gene expression by altering the transcription of genes involved in inflammatory responses . These effects collectively contribute to its therapeutic efficacy in inflammatory diseases.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of PDE4, thereby inhibiting the enzyme’s activity . This inhibition prevents the degradation of cAMP, leading to increased intracellular cAMP levels . Elevated cAMP activates PKA, which then phosphorylates various target proteins involved in inflammatory responses . Additionally, this compound modulates the expression of genes encoding pro-inflammatory cytokines, further contributing to its anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing inflammation and modulating cellular functions in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation without significant adverse effects . At higher doses, toxic effects such as liver injury and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to balance therapeutic efficacy and safety in clinical applications.
Metabolic Pathways
This compound is involved in multiple metabolic pathways. It undergoes extensive metabolism, primarily through O-demethylation, N-deacetylation, and glucuronidation . The major metabolites include O-desmethyl apremilast glucuronide and other minor compounds formed via hydroxylation and hydrolysis . These metabolic pathways play a crucial role in the compound’s clearance and overall pharmacokinetics .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s modest lipophilicity allows it to cross cellular membranes and accumulate in target tissues, enhancing its therapeutic effects . Additionally, nanocrystal-based formulations have been developed to improve its topical delivery and selective distribution in skin layers .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm, where it interacts with PDE4 and other target proteins . The compound’s localization is influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments . Understanding its subcellular localization is essential for elucidating its precise mechanisms of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
4-amino-2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-28-17-10-12(8-9-16(17)27-2)15(11-29(3,25)26)22-19(23)13-6-5-7-14(21)18(13)20(22)24/h5-10,15H,4,11,21H2,1-3H3/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJUWEUNUCJYER-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
635705-72-5 | |
| Record name | N-Deacetyl apremilast | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635705725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DEACETYL APREMILAST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU766G6PHK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
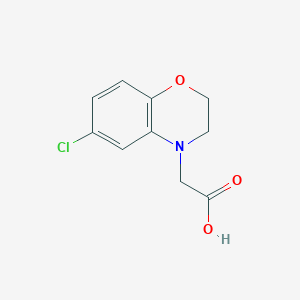

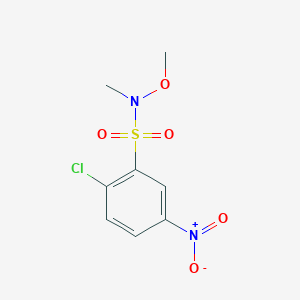
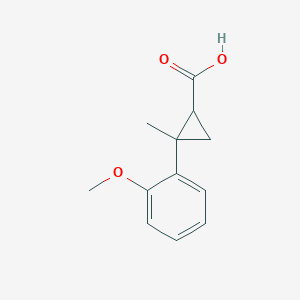
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)

![Methyl 2-{4-hydroxy-1-[(5-methyl-2-furyl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}acetate](/img/structure/B1455847.png)

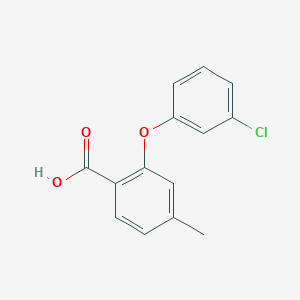

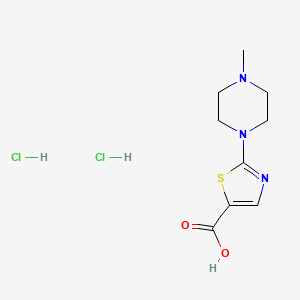

![Carbamic acid, [(4-methoxyphenyl)methoxy]-, 1,1-dimethylethyl ester](/img/structure/B1455858.png)
